

CAS number 26104-68-7 properties and structure

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Compound of Interest

Compound Name:	<i>Tributyl(4-cyanobenzyl)phosphonium bromide</i>
CAS No.:	<i>140141-42-0</i>
Cat. No.:	<i>B159480</i>

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CAS 26104-68-7: Structural Dynamics, Synthesis, and Application of (4-Cyanobenzyl)triphenylphosphonium Bromide

Executive Summary

In the landscape of advanced organic synthesis, CAS 26104-68-7—chemically identified as (4-Cyanobenzyl)triphenylphosphonium bromide—serves as a critical organophosphorus building block. Primarily utilized as a Wittig reagent precursor, this compound enables the highly specific, stereocontrolled installation of cyano-substituted aryl alkenes. This technical guide deconstructs the physicochemical properties, kinetic synthesis controls, and downstream olefination dynamics of CAS 26104-68-7, providing researchers with field-validated protocols and mechanistic insights.

Structural Deconstruction & Physicochemical Properties

The utility of (4-Cyanobenzyl)triphenylphosphonium bromide is dictated by its tripartite molecular architecture:

- **The Triphenylphosphonium Core:** Provides significant steric bulk and acts as an electron sink. Upon deprotonation, the positively charged phosphorus stabilizes the adjacent carbanion (ylide) via d-orbital participation or negative hyperconjugation.
- **The 4-Cyanobenzyl Moiety:** The strongly electron-withdrawing para-cyano (-CN) group increases the acidity of the benzylic protons, facilitating ylide generation under milder basic conditions compared to un-substituted analogs. Furthermore, the resulting ylide is "semi-stabilized," which plays a crucial role in the E/Z stereoselectivity of subsequent cycloadditions.
- **The Bromide Counterion:** Acts as an excellent leaving group during the initial SN2 synthesis and provides electrostatic stability to the isolated crystalline salt.

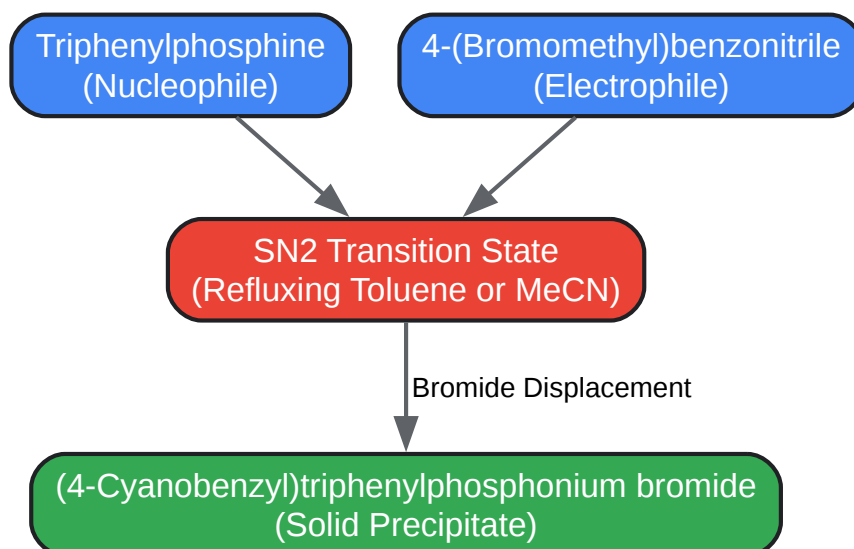
Quantitative Data Summary

Property	Value
CAS Number	26104-68-7[1]
Chemical Name	(4-Cyanobenzyl)triphenylphosphonium bromide[2]
Molecular Formula	C ₂₆ H ₂₁ BrNP[3]
Molecular Weight	458.33 g/mol [1]
Physical State	White to off-white solid/powder[4]
Solubility Profile	Soluble in polar aprotic solvents (DMSO, DMF, THF); Insoluble in non-polar solvents (Toluene, Diethyl Ether)

Thermodynamic & Kinetic Synthesis Control

The synthesis of CAS 26104-68-7 relies on a classic bimolecular nucleophilic substitution (SN₂) reaction. The causality behind the high yield of this reaction lies in phase-separation thermodynamics. By conducting the reaction in a solvent like toluene or acetonitrile, the neutral

starting materials remain highly soluble, while the resulting ionic phosphonium salt is insoluble. This continuous precipitation removes the product from the solution, driving the equilibrium forward via Le Chatelier's principle and suppressing side reactions[4][5].



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SN2 kinetics driving the synthesis of the phosphonium bromide salt.

Protocol 1: Self-Validating Synthesis of CAS 26104-68-7

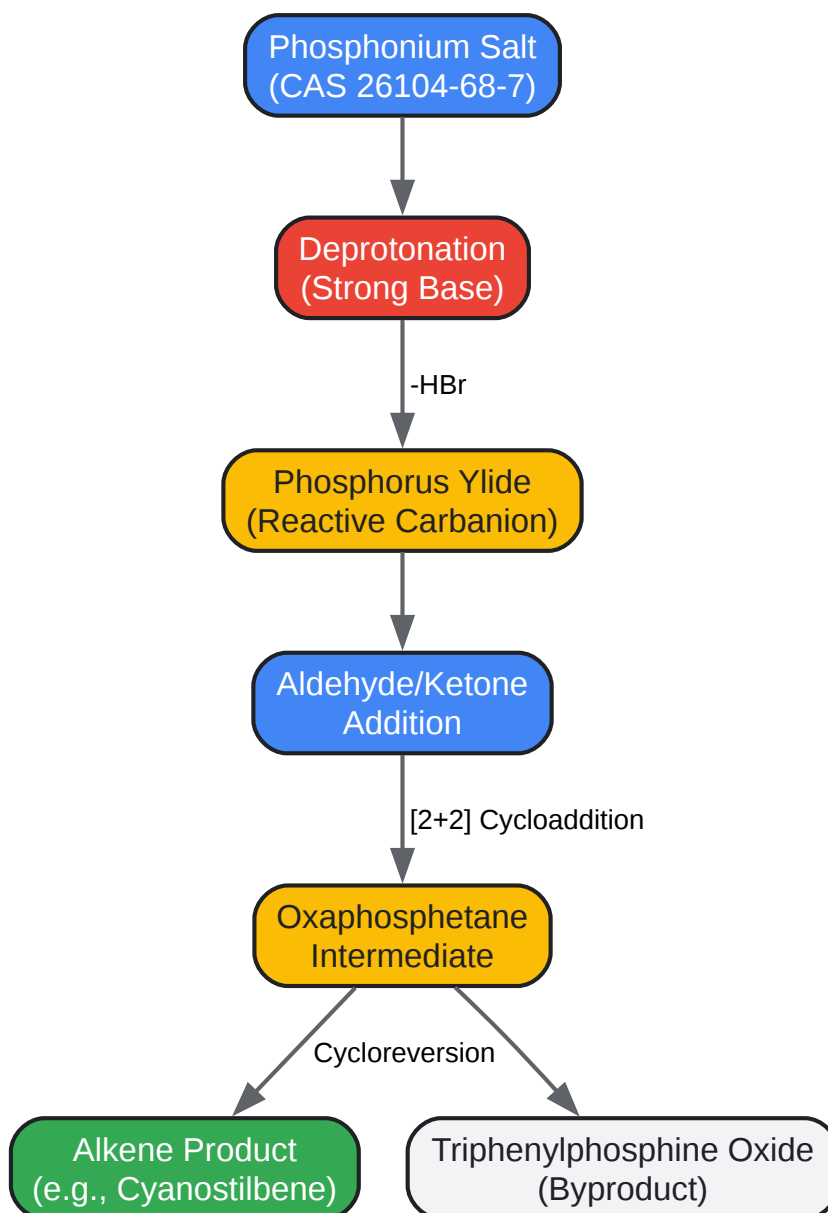
Adapted from standard reflux methodologies yielding >97% purity[4][5].

- **Reagent Preparation:** In an oven-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-(bromomethyl)benzotrile (1.0 eq) in anhydrous toluene (or acetonitrile).
- **Nucleophilic Addition:** Add triphenylphosphine (1.05 eq) to the solution. Note: A slight excess of the phosphine ensures complete consumption of the alkyl halide.
- **Thermal Activation:** Heat the mixture to reflux (approx. 110 °C for toluene) under an inert atmosphere (N₂ or Ar) for 6 to 12 hours.
- **Phase Separation:** As the reaction progresses, observe the formation of a dense white precipitate. This visual cue is the primary kinetic indicator of product formation.

- Isolation: Cool the reaction mixture to room temperature. To maximize yield, add cold diethyl ether to further crash out any dissolved salt.
- Validation System: Vacuum filter the solid and wash with cold ether. The reaction is validated as complete when Thin Layer Chromatography (TLC) of the supernatant shows the complete disappearance of the 4-(bromomethyl)benzotrile spot. Confirm structural integrity via ^1H NMR (look for the characteristic doublet of the benzylic CH_2 protons coupled to the ^{31}P nucleus at ~ 5.3 ppm in DMSO-d_6)[5].

Downstream Olefination Dynamics (Wittig Reaction)

The primary application of CAS 26104-68-7 is the generation of a phosphorus ylide for Wittig olefination. Because the ylide is semi-stabilized by the para-cyano group, it typically yields a mixture of E and Z isomers when reacted with aldehydes. The reaction proceeds through a [2+2] cycloaddition to form a highly strained oxaphosphetane intermediate, which rapidly undergoes cycloreversion to yield the target alkene and triphenylphosphine oxide (TPPO)[6].



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Mechanistic pathway of Wittig olefination using the 4-cyanobenzyl ylide.

Protocol 2: Ylide Generation and Olefination

Adapted from synthesis workflows for fluorescent ligands[7].

- Ylide Generation: Suspend CAS 26104-68-7 (1.0 eq) in anhydrous Tetrahydrofuran (THF) under an argon atmosphere. Cool the suspension to -78 °C using a dry ice/acetone bath.

- Deprotonation: Slowly add a strong base, such as n-Butyllithium (n-BuLi, 1.6 M in hexanes, 1.05 eq) or Lithium diisopropylamide (LDA) dropwise.
 - Causality: The low temperature prevents the highly reactive base from attacking the cyano group or the phosphorus center. A distinct color change to deep red/orange will occur, visually validating the formation of the ylide[7].
- Electrophile Coupling: Stir for 1 hour at -78 °C, then add the target aldehyde (e.g., cinnamaldehyde) dropwise.
- Cycloreversion: Remove the cooling bath and allow the reaction to slowly warm to room temperature over 2-4 hours. The dissipation of the deep red color indicates the consumption of the ylide and the formation of the oxaphosphetane/alkene.
- Validation System: Quench the reaction with water. Extract the aqueous layer with dichloromethane. The presence of a massive, non-polar UV-active spot on TLC (the alkene) and a highly polar spot (TPPO) validates the successful cycloreversion. Purify the alkene via silica gel flash chromatography.

Translational Applications in Drug Development & Materials

The ability to cleanly install a 4-cyanophenyl group onto complex molecular scaffolds makes CAS 26104-68-7 highly valuable in several advanced fields:

- Neuroblastoma Imaging Agents: In medicinal chemistry, this phosphonium salt has been utilized to synthesize fluorescent ligands targeting the norepinephrine transporter (NET). The Wittig reaction is used to build conjugated diene systems, and the cyano group is subsequently reduced and converted into a guanidinium moiety, creating highly specific imaging agents for neuroblastoma cells[7].
- 3D Coordination Networks: In materials science, the salt is reacted with pyridinecarboxaldehydes to form molecules like Z-3-(4-cyanostyryl)pyridine. These rigid, conjugated ligands are then used to construct unprecedented chiral 3D coordination polymers (e.g., with Zinc perchlorate) that exhibit intersecting helical structures and non-linear optical (SHG) activity[8].

References

- Current time information in Wood County, US. Google Search.
- 4-Cyanobenzyl bromide. Molbase. [9](#)
- 26104-68-7 | (4-Cyanobenzyl)triphenylphosphonium bromide. BLD Pharm. [1](#)
- (4-CYANOENZYL)(TRIPHENYL)PHOSPHONIUM BROMIDE. ChemicalBook. [2](#)
- CAS 26104-68-7 | 7676-9-X1 | MDL MFCD01763819. SynQuest Labs. [3](#)
- 4-Cyanobenzoyl Bromide | CAS 151093-43-5 | Building Block. BenchChem. [10](#)
- Changing the Course of Radical Reactions Through Solid Phase Immobilisation. ePrints Soton - University of Southampton. [4](#)
- Synthesis and Characterization of Fluorescent Ligands for the Norepinephrine Transporter: Potential Neuroblastoma Imaging Agents. Journal of Medicinal Chemistry - ACS Publications. [7](#)
- An unprecedented 3D coordination network composed of two intersecting helices. Chemical Communications (RSC Publishing). [8](#)
- Photocatalytic nucleophilic additions to styrene derivatives. CORE. [5](#)
- Buy (3-Cyanobenzyl)triphenylphosphonium bromide | 24722-19-8. Smolecule. [6](#)

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Sources

- [1. 26104-68-7|\(4-Cyanobenzyl\)triphenylphosphonium bromide|BLD Pharm \[bldpharm.com\]](#)

- [2. \(4-CYANOBENZYL\)\(TRIPHENYL\)PHOSPHONIUM BROMIDE | 26104-68-7 \[chemicalbook.com\]](#)
- [3. CAS 26104-68-7 | 7676-9-X1 | MDL MFCD01763819 | \(4-Cyanobenzyl\) \(triphenyl\)phosphonium bromide | SynQuest Laboratories \[synquestlabs.com\]](#)
- [4. eprints.soton.ac.uk \[eprints.soton.ac.uk\]](#)
- [5. fileserv-az.core.ac.uk \[fileserv-az.core.ac.uk\]](#)
- [6. Buy \(3-Cyanobenzyl\)triphenylphosphonium bromide | 24722-19-8 \[smolecule.com\]](#)
- [7. pubs.acs.org \[pubs.acs.org\]](#)
- [8. An unprecedented 3D coordination network composed of two intersecting helices - Chemical Communications \(RSC Publishing\) DOI:10.1039/A905009D \[pubs.rsc.org\]](#)
- [9. molbase.com \[molbase.com\]](#)
- [10. 4-Cyanobenzoyl Bromide|CAS 151093-43-5|Building Block \[benchchem.com\]](#)
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